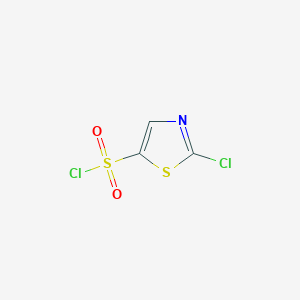

2-Chloro-1,3-thiazole-5-sulfonyl chloride

Descripción

Significance of Thiazole-based Compounds in Scientific Disciplines

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in various scientific fields due to its wide range of biological activities and material properties.

Role of the Thiazole Ring in Medicinal Chemistry

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and biologically active compounds. nih.gov Its presence is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The aromatic nature of the thiazole ring and its ability to participate in hydrogen bonding and other molecular interactions allow it to bind effectively to biological targets.

Relevance in Agrochemical Science

In the realm of agrochemical science, thiazole derivatives are crucial components of many modern pesticides. For instance, 2-chloro-5-chloromethyl-1,3-thiazole is a key intermediate in the synthesis of neonicotinoid insecticides like Thiamethoxam and Clothianidin. patsnap.com These compounds exhibit high efficacy against a broad spectrum of pests. The structural features of the thiazole ring contribute to the insecticidal activity of these molecules. patsnap.comepo.org

Contributions to Material Science

Thiazole-containing polymers and dyes have also found applications in material science. The unique electronic properties of the thiazole ring make it a suitable component for conductive polymers and organic light-emitting diodes (OLEDs). Furthermore, certain thiazole derivatives have been investigated for their corrosion-inhibiting properties.

Structural Features and Reactivity Context of 2-Chloro-1,3-thiazole-5-sulfonyl chloride

The reactivity of this compound is primarily dictated by the two electrophilic centers: the carbon atom at the 2-position of the thiazole ring and the sulfur atom of the sulfonyl chloride group.

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that readily undergoes nucleophilic substitution. It can react with a wide range of nucleophiles, most notably amines, to form stable sulfonamides. researchgate.net This reaction is a cornerstone in the synthesis of sulfa drugs and other biologically active molecules. The general reaction with an amine (R-NH₂) can be depicted as:

C₃HClNSO₂Cl + 2 R-NH₂ → C₃HClNSO₂NH-R + R-NH₃⁺Cl⁻

Research on analogous compounds, such as 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, has demonstrated this facile reaction with amines to construct sulfonamides. researchgate.net

The chlorine atom at the 2-position of the thiazole ring is also susceptible to nucleophilic substitution, although it is generally less reactive than the sulfonyl chloride group. This allows for sequential and selective functionalization of the molecule.

Research Landscape and Gaps in Understanding this compound

Currently, the research landscape for this compound itself is relatively sparse. While it is commercially available as a research chemical and building block, there is a notable absence of dedicated studies detailing its synthesis, comprehensive reactivity profile, and specific applications in peer-reviewed literature. scbt.comcalpaclab.com

The available information is largely inferred from studies on structurally similar compounds. For example, patents describing the synthesis of the related compound 2-chloro-5-chloromethyl-1,3-thiazole suggest potential synthetic strategies that could be adapted. epo.orggoogle.comjustia.com These methods often involve the chlorination and cyclization of appropriate precursors.

A significant gap exists in the experimental data for this compound. There is a lack of published spectroscopic data (such as NMR, IR, and mass spectrometry) and detailed investigation into its use as an intermediate in the synthesis of novel compounds. This presents an opportunity for further research to fully characterize this compound and explore its potential in creating new chemical entities with valuable biological or material properties. The development of a robust and scalable synthesis for this compound would also be a valuable contribution to the field.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NO2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXPCBIWAJSOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585556 | |

| Record name | 2-Chloro-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88917-11-7 | |

| Record name | 2-Chloro-1,3-thiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2-Chloro-1,3-thiazole-5-sulfonyl chloride

The formation of the this compound structure is approached through several precursor-based cyclization and functionalization pathways.

Precursor-based Cyclization Approaches

Cyclization strategies are fundamental to forming the core thiazole (B1198619) ring, starting from acyclic precursors that contain the necessary nitrogen, sulfur, and carbon atoms.

Reaction of Imidazole (B134444) Derivatives with Thiazole Precursors and Chlorinating Agents

One synthetic avenue involves the transformation of imidazole-derived structures. While direct conversion is not standard, the principles of heterocyclic transformation can be applied. For instance, carbothioamide derivatives, which can be synthesized from imidazole-containing ketones, serve as versatile precursors. These carbothioamides can react with various reagents, such as hydrazonyl chlorides or chloroacetone, in the presence of a base like triethylamine to undergo nucleophilic substitution followed by cyclization, yielding substituted 1,3-thiazole derivatives. Further functionalization would be required to introduce the 2-chloro and 5-sulfonyl chloride groups.

Cyclization of 2-aminothiazole (B372263) Derivatives with Chloromethyl Sulfonyl Chloride

Derivatives of 2-aminothiazole are common starting materials in the synthesis of more complex thiazole compounds. The amino group provides a reactive handle for further chemical modifications. The synthesis of 2-aminothiazole sulfonamides is a well-established process, typically involving the reaction of a 2-aminothiazole with a sulfonyl chloride in the presence of a base. excli.denih.gov For example, 2-aminothiazole can be reacted with various benzenesulfonyl chlorides in an aqueous solution with sodium acetate at elevated temperatures (80-85 °C) to yield the corresponding N-(thiazol-2-yl)benzenesulfonamide. nih.gov

While the outline specifies cyclization with chloromethyl sulfonyl chloride, a more common approach to the target compound would involve converting the amino group of a 2-aminothiazole derivative to a chloro group via a Sandmeyer-type reaction. The resulting 2-chlorothiazole (B1198822) could then undergo chlorosulfonation to introduce the -SO2Cl group at the 5-position.

Methods Involving Allyl Isothiocyanate and Chlorinating/Oxidizing Agents

A prominent pathway to the 2-chlorothiazole core involves the reaction of allyl isothiocyanate with a chlorinating agent. google.comgoogleapis.com This method typically produces 2-chloro-5-chloromethyl-1,3-thiazole, a key intermediate. google.comgoogleapis.comjustia.comresearchgate.netnih.gov The process involves reacting allyl isothiocyanate with a chlorinating agent, such as sulfuryl chloride or chlorine, in an inert solvent. google.comgoogleapis.com This reaction proceeds through the addition of chlorine to the allyl group, followed by cyclization to form a 2-thiazoline intermediate, which then eliminates hydrogen halide to yield the aromatic 2-chloro-5-(chloromethyl)thiazole. googleapis.com

To arrive at the target this compound, the 5-chloromethyl group of this intermediate would need to undergo further chemical transformation, specifically oxidation to a sulfonic acid, followed by chlorination to the sulfonyl chloride. Direct conversion methods using oxidizing agents during the cyclization have also been explored. google.com

| Precursor | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-chloroallyl isothiocyanate | Sulfuryl chloride | Chloroform | ≤ 30 | 73 |

| Allyl isothiocyanate | Chlorine (in CCl4) | Carbon Tetrachloride | ≤ 5 | N/A |

| 2,3-dichloropropene and sodium thiocyanate (B1210189) (forms isothiocyanate in situ) | Sulfuryl chloride | Toluene | Isomerization at 120°C, then chlorination | High |

Electrolytic Chlorination Methods for Thiazole Rings

Electrochemical methods offer an alternative to traditional chemical reagents for chlorination, often under milder conditions. The synthesis of 2-chloro-5-chloromethyl-1,3-thiazole can be achieved through electrolytic chlorination. patsnap.com This process uses 1-isothiocyano-2-chloro-2-propylene as the starting material in an electrolyte solution, such as hydrochloric acid. patsnap.com The reaction is carried out in a single-chamber electrolytic cell with platinum electrodes. This electrochemical approach avoids the use of hazardous reagents like sulfonyl chloride or chlorine gas. patsnap.com As with the chemical methods using allyl isothiocyanate, the resulting 2-chloro-5-chloromethyl-1,3-thiazole would require subsequent conversion of the chloromethyl group to a sulfonyl chloride group to obtain the final product.

| Starting Material | Electrolyte | Electrodes | Temperature (°C) | Current Density (A/cm²) |

|---|---|---|---|---|

| 1-isothiocyano-2-chloro-2-propylene | Hydrochloric acid solution | Platinum | 0 - 40 | 0.1 - 0.4 |

Sulfonation and Chlorosulfonation Procedures

Direct chlorosulfonation of a pre-formed 2-chlorothiazole ring is one of the most direct methods for synthesizing this compound. This reaction is a type of electrophilic aromatic substitution. The thiazole ring is susceptible to electrophilic attack, with the C5-position being a preferred site for substitution.

The process involves treating 2-chlorothiazole with a strong sulfonating agent, typically chlorosulfonic acid (ClSO3H). An excess of the reagent is used to achieve chlorosulfonation directly, which introduces the -SO2Cl group onto the ring. This method is analogous to the chlorosulfonation of other aromatic and heteroaromatic compounds. While specific literature for the chlorosulfonation of 2-chlorothiazole itself is sparse, the chlorination of related thiazole derivatives to produce sulfonyl chlorides has been documented. For example, 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole can be chlorinated to afford 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. researchgate.net This demonstrates the feasibility of introducing a sulfonyl chloride group at the C5 position of a thiazole ring through chlorination/sulfonation reactions. researchgate.net

Alternative Synthetic Pathways and Novel Approaches

While classical synthetic routes to thiazole sulfonyl chlorides often involve multi-step processes, modern organic synthesis seeks more efficient and environmentally benign methodologies. One novel approach that holds promise for the synthesis of related chloro-thiazole derivatives is the application of organic electrochemistry. For instance, a patented method for the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole utilizes an electrolytic chlorination process. patsnap.com This method avoids the use of harsh chlorinating agents like sulfonyl chloride and chlorine gas, thereby mitigating issues of environmental pollution and equipment corrosion. patsnap.com The process involves the electrolysis of 1-isothiocyano-2-chloro-2-propylene in a single-chamber electrolytic tank with platinum electrodes and a hydrochloric acid solution as the electrolyte, yielding the high-purity product at room temperature. patsnap.com While this specific patent addresses a different, yet structurally related, molecule, the underlying principles of electrochemical synthesis could potentially be adapted for the direct and cleaner synthesis of this compound, representing a significant advancement over traditional methods.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it a versatile precursor for a range of derivatives.

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, readily undergoing substitution reactions with a variety of nucleophiles. This reactivity is the cornerstone of its application in constructing a diverse library of substituted thiazole compounds.

The reaction of this compound with primary and secondary amines is a fundamental transformation that yields the corresponding sulfonamides. This reaction is crucial for the synthesis of many biologically active molecules. Research on the analogous compound, 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, demonstrates its capability to react with amines to form sulfonamides, which then serve as efficient electrophilic reagents for further nucleophilic substitution reactions. researchgate.net The synthesis of novel thiazole derivatives bearing a sulfonamide moiety has been a subject of interest due to their potential anticancer and radiosensitizing activities. iaea.org Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Examples of Sulfonamide Formation

| Amine | Product | Reaction Conditions |

|---|---|---|

| Aniline | N-phenyl-2-chloro-1,3-thiazole-5-sulfonamide | Base (e.g., triethylamine), inert solvent |

| Piperidine | 1-[(2-chloro-1,3-thiazol-5-yl)sulfonyl]piperidine | Base (e.g., pyridine), inert solvent |

This table presents hypothetical examples based on the general reactivity of sulfonyl chlorides with amines.

In a similar fashion to sulfonamide formation, this compound can react with alcohols to produce sulfonate esters. This reaction is typically catalyzed by a base, such as pyridine or triethylamine, which activates the alcohol and scavenges the HCl formed. The resulting sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions.

Table 2: Examples of Sulfonate Ester Formation

| Alcohol | Product | Reaction Conditions |

|---|---|---|

| Methanol | Methyl 2-chloro-1,3-thiazole-5-sulfonate | Base (e.g., pyridine), inert solvent |

| Ethanol | Ethyl 2-chloro-1,3-thiazole-5-sulfonate | Base (e.g., triethylamine), inert solvent |

This table presents hypothetical examples based on the general reactivity of sulfonyl chlorides with alcohols.

The reaction of sulfonyl chlorides with thiols or their corresponding thiolates provides access to sulfonothioates. This transformation, while less common than sulfonamide or sulfonate ester formation, offers a route to compounds with a unique sulfur-sulfur linkage. The reaction of this compound with a thiol in the presence of a base would be expected to yield the corresponding S-(alkyl/aryl) 2-chloro-1,3-thiazole-5-sulfonothioate. Studies on 5-sulfonyl substituted 1,2,4-thiadiazoles have shown their outstanding reactivity against thiols in aqueous solutions, suggesting that thiazole sulfonyl derivatives can be potent thiol-modifying agents. nih.gov

Table 3: Examples of Sulfonothioate Formation

| Thiol | Product | Reaction Conditions |

|---|---|---|

| Ethanethiol | S-ethyl 2-chloro-1,3-thiazole-5-sulfonothioate | Base (e.g., triethylamine), inert solvent |

This table presents hypothetical examples based on the general reactivity of sulfonyl chlorides with thiols.

The structure of this compound presents two potential sites for nucleophilic attack by an amine: the sulfonyl chloride group and the chlorinated thiazole ring. Chemoselective amination, the preferential reaction at one site over the other, is a critical consideration for synthetic chemists. Generally, the sulfonyl chloride group is significantly more reactive towards amines than the 2-chloro position on the thiazole ring under standard conditions. This allows for the selective formation of sulfonamides without displacement of the chlorine atom on the thiazole ring. Achieving amination at the 2-position would typically require more forcing conditions or the use of a metal catalyst. The regiochemistry of such reactions is highly dependent on the nature of the nucleophile. researchgate.net This inherent difference in reactivity allows for a stepwise functionalization of the molecule, first at the sulfonyl chloride group and subsequently at the 2-chloro position, providing a pathway to complex, multi-functionalized thiazole derivatives.

Oxidation and Reduction Reactions of the Sulfonyl Moiety

The sulfonyl chloride functional group is a key reactive site in this compound. While the sulfur atom is in its highest oxidation state (+6), precluding further oxidation, the moiety readily undergoes reduction and serves as a versatile handle for derivatization.

Reduction Reactions:

The sulfonyl chloride group can be reduced to various other sulfur-containing functional groups, significantly expanding the synthetic utility of the parent molecule. Common reduction pathways include the formation of thiols and disulfides.

Reduction to Thiols: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can effectively reduce the sulfonyl chloride to the corresponding thiol. This transformation provides a route to introduce a nucleophilic thiol group onto the thiazole ring, opening avenues for further functionalization. Another approach involves catalytic hydrogenation using a palladium catalyst in the presence of a base to neutralize the generated HCl iau.ir.

Reduction to Disulfides: Milder reducing conditions can lead to the formation of the corresponding disulfide. For instance, the use of a basic Amberlite resin in catalytic reductions can favor the formation of disulfide compounds iau.ir. These disulfides can subsequently be reduced to thiols if desired.

The choice of reducing agent and reaction conditions allows for the selective synthesis of either the thiol or the disulfide derivative, as illustrated in the following table.

| Starting Material | Reagent(s) | Product |

| This compound | 1. LiAlH₄2. H₂O workup | 2-Chloro-1,3-thiazole-5-thiol |

| This compound | Pd catalyst, H₂, mild base | 2-Chloro-1,3-thiazole-5-thiol |

| This compound | Pd catalyst, H₂, basic Amberlite resin | Bis(2-chloro-1,3-thiazol-5-yl) disulfide |

Reactions Involving the Thiazole Ring and Chlorine Substituents

The thiazole ring in this compound is electron-deficient due to the presence of the chlorine atom and the strongly electron-withdrawing sulfonyl chloride group. This electronic nature dictates its reactivity towards nucleophilic substitution and makes it susceptible to ring-opening under certain conditions.

The chlorine atom at the C-2 position of the thiazole ring is a prime site for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring, enhanced by the sulfonyl chloride at C-5, facilitates the attack of nucleophiles at this position. A variety of nucleophiles can displace the chloride, leading to a diverse range of substituted thiazole derivatives.

Common nucleophiles and their corresponding products are summarized below:

| Nucleophile (Nu⁻) | Product |

| R-O⁻ (Alkoxide) | 2-Alkoxy-1,3-thiazole-5-sulfonyl chloride |

| R₂NH (Amine) | 2-(Dialkylamino)-1,3-thiazole-5-sulfonyl chloride |

| R-S⁻ (Thiolate) | 2-(Alkylthio)-1,3-thiazole-5-sulfonyl chloride |

| CN⁻ (Cyanide) | 2-Cyano-1,3-thiazole-5-sulfonyl chloride |

This table illustrates the expected products from nucleophilic substitution reactions on the 2-chloro position of the thiazole ring.

The reactivity of the C-2 position towards nucleophiles is a well-established characteristic of 2-halothiazoles sciepub.compharmaguideline.com. The presence of the sulfonyl chloride group at C-5 is expected to further activate the ring towards such substitutions.

While the thiazole ring is generally aromatic and stable, it can undergo ring-opening reactions under specific and often harsh conditions. Reductive cleavage with strong reducing agents like sodium in liquid ammonia has been shown to open the thiazole ring of certain derivatives researchgate.net. Similarly, some 5-nitrothiazoles have been observed to undergo ring-opening upon treatment with strong bases sciepub.com. Given the electron-deficient nature of this compound, it is plausible that it could be susceptible to ring-opening by potent nucleophiles or under reductive conditions, although specific examples are not documented.

Rearrangement reactions of the thiazole ring itself are not common due to its aromatic stability. However, rearrangements of substituents attached to the ring can occur under appropriate conditions.

Multicomponent Reactions for Complex Heterocyclic Structures

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. Thiazole derivatives are often synthesized via MCRs, and it is conceivable that this compound could serve as a valuable building block in such reactions iau.iracs.orgnih.govbenthamdirect.comiau.ir.

The reactive sites on this compound, namely the electrophilic sulfonyl chloride group and the C-2 position susceptible to nucleophilic attack, make it a potentially versatile component in MCRs. For instance, it could react with a bifunctional molecule containing both a nucleophilic group to displace the C-2 chlorine and another functional group to react with the sulfonyl chloride, leading to the formation of fused heterocyclic systems.

An illustrative, hypothetical MCR is presented below:

| Component 1 | Component 2 | Component 3 | Product Type |

| This compound | A primary amine (R-NH₂) | An α-halo ketone | A complex, substituted thiazole derivative |

This table provides a hypothetical example of how this compound might be employed in a multicomponent reaction to generate structurally diverse heterocyclic compounds.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Chloro-1,3-thiazole-5-sulfonyl chloride, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming the connectivity and chemical environment of the atoms within the molecule.

Proton NMR (¹H-NMR)

The ¹H-NMR spectrum of this compound is expected to be relatively simple due to the absence of multiple protons. The key feature would be a single signal corresponding to the lone proton on the thiazole (B1198619) ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent sulfonyl chloride and chloro groups, as well as the aromatic nature of the thiazole ring. This would likely place the signal in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. For a related compound, 2-chlorothiazole-5-carbaldehyde, the proton signal appears at 8.21 ppm, which supports the expected downfield shift for the proton in the target molecule. chemicalbook.com

Expected ¹H-NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-4 | 8.0 - 9.0 | Singlet (s) |

Carbon-13 NMR (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct signals are anticipated, corresponding to the three carbon atoms in the thiazole ring. The chemical shifts are influenced by the electronegativity of the neighboring atoms (nitrogen, sulfur, and chlorine) and the sulfonyl chloride group. The carbon atom bonded to the chlorine (C2) and the carbon bearing the sulfonyl chloride group (C5) are expected to be significantly downfield. The remaining carbon (C4) would also be in the aromatic region but likely at a slightly lower chemical shift.

Expected ¹³C-NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 | 150 - 160 |

| C4 | 120 - 130 |

| C5 | 145 - 155 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and the thiazole ring. The sulfonyl chloride group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹, respectively. The C=N and C-S stretching vibrations of the thiazole ring would also be present, though they may be part of a more complex fingerprint region.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1375 - 1400 | Strong |

| Symmetric SO₂ Stretch | 1180 - 1195 | Strong |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium |

| C-S Stretch (Thiazole) | 600 - 800 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular weight of this compound is approximately 218.1 g/mol . calpaclab.com In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to this mass. Due to the presence of two chlorine atoms and two sulfur atoms, the isotopic pattern of the molecular ion peak would be characteristic, showing contributions from ³⁷Cl and ³⁴S isotopes.

Common fragmentation pathways for this molecule would likely involve the loss of the sulfonyl chloride group or parts of it. For instance, the loss of a chlorine radical (Cl•) from the sulfonyl group or the loss of sulfur dioxide (SO₂) could be anticipated.

Predicted Mass Spectrometry Fragmentation:

| Fragment Ion | m/z Value | Possible Loss |

| [M]⁺ | ~218 | - |

| [M - Cl]⁺ | ~183 | Loss of Cl from SO₂Cl |

| [M - SO₂]⁺ | ~154 | Loss of SO₂ |

| [M - SO₂Cl]⁺ | ~119 | Loss of the sulfonyl chloride group |

X-ray Crystallography for Solid-State Structure Determination

For 2-Chloro-5-chloromethyl-1,3-thiazole, the crystal structure reveals a monoclinic system. nih.gov The thiazole ring is planar, and the bond lengths and angles are within normal ranges. nih.gov It is reasonable to expect that this compound would also adopt a crystalline solid form with a planar thiazole ring. The sulfonyl chloride group's orientation relative to the ring would be a key structural feature.

Crystallographic Data for the Related Compound 2-Chloro-5-chloromethyl-1,3-thiazole: nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2430 (8) |

| b (Å) | 17.151 (3) |

| c (Å) | 9.1640 (18) |

| β (°) | 96.82 (3) |

| Volume (ų) | 662.2 (2) |

| Z | 4 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its separation from any impurities. A reversed-phase HPLC method would be suitable for this compound.

A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. The detection is commonly performed using a UV detector, as the thiazole ring is expected to absorb UV light. The retention time of the compound would be specific to the exact conditions used (e.g., column dimensions, mobile phase composition, flow rate, and temperature). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial sources often specify a purity of at least 95% for this compound. calpaclab.com

Applications in Agrochemical Research

Synthesis of Pesticides and Insecticides

Thiazole-containing compounds have become a focal point in the development of new pesticides due to their high efficiency and broad spectrum of activity. guidechem.com The structural motif of a chlorinated thiazole (B1198619), in particular, is recognized as a key insecticidally active component in certain classes of pesticide molecules. patsnap.com

2-Chloro-1,3-thiazole-5-sulfonyl chloride is a key intermediate in the synthesis of potential pesticides. The sulfonyl chloride (-SO₂Cl) functional group is highly reactive and readily undergoes nucleophilic substitution reactions with a wide range of compounds, including amines, alcohols, and phenols. This reactivity allows for the straightforward formation of sulfonamides and sulfonate esters, respectively. This versatility enables chemists to use this compound as a foundational building block to construct a diverse library of more complex molecules for screening as potential pesticides. The reaction of the sulfonyl chloride moiety to form a stable sulfonamide linkage is a common strategy in medicinal and agrochemical chemistry to connect different molecular fragments. iaea.org For example, the synthesis of 2-thiouracil-5-sulfonyl chloride and its subsequent reaction with an amine to form a sulfonamide derivative illustrates a similar synthetic pathway. mdpi.com

The development of new and effective insecticides is crucial for managing pest resistance. The chemical structure of this compound provides a unique starting point for creating novel insecticidally active structural parts. By reacting it with various amines or alcohols, researchers can introduce the 2-chloro-1,3-thiazole-5-sulfonyl moiety into a multitude of chemical scaffolds. This process, known as molecular hybridization, can lead to the discovery of compounds with enhanced biological activity. nih.gov For instance, research has been devoted to synthesizing novel heterocyclic compounds with insecticidal activity by exploiting the reactivity of specific functional groups to construct new molecular hybrids. researchgate.net The combination of the known toxophoric properties of the chlorinated thiazole ring with diverse structural motifs via the sulfonamide or sulfonate linker allows for the systematic exploration of new chemical spaces in the search for next-generation insecticides. rsc.orgpatsnap.com

Fungicidal Activity of Thiazole Derivatives

Thiazole derivatives are a well-established class of compounds that exhibit a wide range of biological activities, including significant fungicidal properties. nih.gov The thiazole scaffold is integral to many fungicides used to protect crops from various pathogenic fungi. rsc.org

Research into novel isothiazole–thiazole derivatives has yielded compounds with potent fungicidal effects against oomycetes, which are destructive plant pathogens. nih.gov For example, specific derivatives have demonstrated high efficacy against Pseudoperonospora cubensis and Phytophthora infestans. nih.gov One particular compound, 6u, exhibited exceptionally high fungicidal activity and was found to induce systemic acquired resistance in plants, further enhancing crop protection. nih.gov

Table 1: In Vivo Fungicidal Activity of Isothiazole-Thiazole Derivative 6u

This table summarizes the EC50 values of compound 6u against two major plant pathogens, demonstrating its potent fungicidal activity.

| Compound | Target Pathogen | EC₅₀ (mg L⁻¹) nih.gov |

| 6u | Pseudoperonospora cubensis | 0.046 |

| 6u | Phytophthora infestans | 0.20 |

Structure-Activity Relationship in Agrochemical Applications

The study of structure-activity relationships (SAR) is fundamental in agrochemical research for designing more effective and selective agents. nih.gov SAR studies investigate how the chemical structure of a molecule correlates with its biological activity. For thiazole-based agrochemicals, modifications to the substituents on the thiazole ring or on the linked chemical groups can have a profound impact on their pesticidal or fungicidal potency. nih.govnih.gov

In the development of antimicrobial thiazole derivatives, it has been observed that the nature of the substituent at various positions on the thiazole ring is crucial for activity. nih.gov For example, a study on certain heteroaryl (aryl) thiazole derivatives revealed that the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring was beneficial for antibacterial activity. nih.gov Similarly, for antifungal activity, SAR studies of other thiazole derivatives pointed out that introducing specific heterocyclic systems could induce promising results. nih.gov These insights guide medicinal and agrochemical chemists in the rational design of new compounds, optimizing for potency against target pests while potentially reducing off-target effects. rsc.org

Applications in Material Science

Development of Advanced Materials

The reactivity of the sulfonyl chloride group in 2-Chloro-1,3-thiazole-5-sulfonyl chloride allows for its incorporation into a variety of polymer backbones and the functionalization of material surfaces. This has led to the development of advanced materials with unique characteristics.

The thiazole (B1198619) nucleus, a key component of this compound, is known to be a part of many FDA-approved drugs and is recognized for its wide range of biological activities. researchgate.net In material science, the incorporation of the thiazole moiety can impart desirable electronic and photophysical properties to polymers and other materials. The presence of both sulfur and nitrogen atoms in the thiazole ring contributes to its distinct electronic nature. researchgate.net

Research into thiazole-based sulfonamides, which can be synthesized from this compound, has shown their potential as antimicrobial agents. researchgate.net This suggests a pathway for creating advanced materials with inherent antimicrobial properties by covalently linking these sulfonamide derivatives to polymer surfaces or incorporating them into bulk materials.

Furthermore, the development of novel thiazole-sulfonamide hybrids is being explored for various applications, indicating the broad potential of derivatives of the title compound. nih.gov While direct studies on polymers synthesized from this compound are not extensively documented in the search results, the known reactivity of sulfonyl chlorides and the desirable properties of the thiazole ring provide a strong basis for its use in creating new functional polymers and advanced materials.

Electroluminescent Materials for OLED Devices

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has benefited from the unique properties of heterocyclic compounds. Thiazole derivatives, accessible from precursors like this compound, are of significant interest for their potential as electroluminescent materials.

Thiazole-based fluorophores have been identified as promising materials for white organic light-emitting devices (WOLEDs). researchgate.net These compounds can exhibit tunable photophysical and electrochemical properties, which are crucial for efficient light emission in OLEDs. researchgate.net The HOMO and LUMO energy levels of thiazole-based fluorophores can be engineered to facilitate charge injection and transport, leading to improved device performance. researchgate.net

Studies on thiazole-based fluorophores have demonstrated their potential with lifetimes in the range of 7.7 to 11 microseconds, indicating their stability in the excited state. researchgate.net Although the direct synthesis of these fluorophores from this compound is not explicitly detailed in the provided search results, the conversion of the sulfonyl chloride to a sulfonamide or other derivatives opens a pathway to a wide range of functional molecules. These derivatives can then be incorporated into the structure of electroluminescent materials.

The general class of thiazole compounds has been shown to have promising applications in organic electronics, including their use as fluorescent materials. researchgate.net The development of multi-color emissive isatin-thiazole based fluorophores further highlights the versatility of the thiazole core in creating materials for lighting and display applications. researchgate.net While specific research directly linking this compound to OLED materials is limited in the provided results, the established utility of the broader class of thiazole derivatives in this field strongly suggests its potential as a valuable precursor.

Computational and Theoretical Studies

Quantum Chemical Calculations

Detailed research findings and data tables for the quantum chemical calculations of 2-Chloro-1,3-thiazole-5-sulfonyl chloride are not available in the reviewed literature.

Energy of Highest Occupied Molecular Orbital (EHOMO)

Specific data for the EHOMO of this compound is not documented in the available scientific papers.

Energy of Lowest Unoccupied Molecular Orbital (ELUMO)

Specific data for the ELUMO of this compound is not documented in the available scientific papers.

Energy Band Gap (ΔE)

The energy band gap for this compound has not been reported in the searched literature.

Dipole Moment (μ)

The dipole moment for this compound has not been reported in the searched literature.

Hardness (ɳ) and Softness (σ)

Values for chemical hardness and softness for this compound are not available in the reviewed sources.

Electronegativity (χ)

The electronegativity for this compound has not been reported in the searched literature.

Electrophilicity Index (ω) and Nucleophilicity (ε) Index

Detailed theoretical calculations of the global electrophilicity (ω) and nucleophilicity (N) indices for the specific molecule this compound are not extensively documented in the reviewed literature. However, the reactivity of this compound can be inferred from the general characteristics of its constituent functional groups, which are well-established through both experimental and theoretical studies.

The electrophilicity index (ω) is a conceptual Density Functional Theory (DFT) descriptor that quantifies the ability of a chemical species to accept electrons. researchgate.net Sulfonyl chlorides, as a class, are potent electrophiles, a characteristic attributed to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, which creates a highly electron-deficient sulfur center. This makes the sulfonyl group susceptible to attack by nucleophiles.

A theoretical study on related 2-amino-4-arylthiazoles used DFT methods to investigate their global electrophilicity and nucleophilicity. cu.edu.eg Such studies, if applied to this compound, would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine these reactivity indices and predict the compound's behavior in chemical reactions. cu.edu.egresearchgate.net

Fraction of Transferred Electrons (ΔN)

The fraction of transferred electrons (ΔN) is a conceptual DFT parameter that estimates the amount of electronic charge transferred between two reactants upon interaction. Specific calculations for ΔN in reactions involving this compound were not found in the surveyed literature.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for this compound were identified, MD simulations are a powerful tool used extensively to study other thiazole (B1198619) derivatives, particularly in the context of medicinal chemistry and materials science. plos.orgnih.govnih.govresearchgate.net These simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time.

For instance, MD simulations have been employed to:

Assess Binding Stability: To investigate the stability of thiazole-based inhibitors within the binding site of proteins. plos.orgnih.govresearchgate.net Simulations can reveal how the molecule fluctuates and maintains key interactions (like hydrogen bonds) with protein residues, confirming docking predictions. plos.orgresearchgate.net

Understand Conformational Behavior: To explore the conformational landscape of flexible molecules and how they adapt to a binding pocket or self-assemble in a material.

Calculate Binding Free Energy: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are often used with MD trajectories to estimate the free energy of binding between a ligand and a protein, helping to rank potential drug candidates. nih.gov

If applied to this compound or its derivatives (e.g., sulfonamides), MD simulations could be used to model their interaction with biological targets, understand their solvation properties, or predict their behavior in polymeric materials.

Mechanistic Investigations of Reactions

Chlorination Mechanisms

The synthesis of sulfonyl chlorides from sulfur-containing precursors is a key transformation, and several mechanisms for this oxidative chlorination have been investigated. Common starting materials are thiols (R-SH) or disulfides (R-S-S-R).

A plausible mechanism for the formation of a sulfonyl chloride from a corresponding thiol or disulfide involves several steps of oxidation and chlorination. lookchem.com Using a reagent like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), the proposed pathway for a disulfide involves initial oxidation to a thiosulfinate, followed by further oxidation to a thiosulfonate. lookchem.com Subsequent cleavage and chlorination steps yield the final sulfonyl chloride.

Another detailed investigation using N-chlorosuccinimide (NCS) revealed a complex reaction network. acs.org The process is initiated by a slow direct chlorination of the thiol by NCS to form a sulfenyl chloride (R-SCl). This intermediate reacts with another thiol molecule to generate HCl and a disulfide. The generated HCl then catalyzes the release of molecular chlorine (Cl2) from NCS, which is the dominant and much more rapid chlorinating agent for the remainder of the reaction. acs.org This autocatalytic cycle results in sigmoidal reaction kinetics. acs.org

The general mechanism for the oxidative chlorination of a thiol to a sulfonyl chloride can be summarized as follows:

Thiol to Disulfide/Sulfenyl Chloride: The thiol is first converted to an intermediate like a disulfide or a sulfenyl chloride.

Oxidation: The sulfur species is progressively oxidized.

Chlorination: Chlorine atoms are introduced, ultimately leading to the -SO2Cl group.

Table 1: Reagents for Oxidative Chlorination to form Sulfonyl Chlorides

| Reagent System | Starting Material | Key Features |

|---|---|---|

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | High efficiency, mild conditions, short reaction times. researchgate.netorganic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Thiols | Autocatalytic process via in-situ generation of Cl₂. acs.org |

| DCDMH | Thiols, Disulfides | Safe and inexpensive equivalent to chlorine gas. lookchem.com |

| NaOCl·5H₂O / Acetic Acid | Thiols, Disulfides | Efficiently provides sulfonyl chlorides in high yields. researchgate.net |

Cyclization Reaction Mechanisms

The core of this compound is the thiazole ring. Its synthesis is a fundamental step, typically achieved through a cyclization reaction. The most classic and widely known method is the Hantzsch thiazole synthesis . wikipedia.orgnih.govnih.gov

The general Hantzsch mechanism involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govdntb.gov.ua The reaction proceeds via:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound, displacing the halide.

Cyclization: An intramolecular nucleophilic attack by the thioamide's nitrogen atom onto the carbonyl carbon occurs.

Dehydration: The resulting hydroxythiazoline intermediate undergoes dehydration to form the aromatic thiazole ring. nih.gov

Variations of this fundamental mechanism allow for the synthesis of diverse thiazoles. For example, a domino alkylation-cyclization reaction between propargyl bromides and thiourea (B124793) can yield 2-aminothiazoles. nih.govorganic-chemistry.org Another modern approach involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to form the thiazole ring under mild conditions. organic-chemistry.org

Role of Catalysts and Reaction Conditions

Catalysts and specific reaction conditions play a pivotal role in the synthesis and functionalization of thiazoles and their sulfonyl chloride derivatives, influencing yield, selectivity, and reaction rate.

Metal Catalysts:

Palladium (Pd): Ligand-free Pd(OAc)₂ has been shown to be a highly efficient catalyst for the direct arylation of thiazole derivatives, allowing for the formation of C-C bonds at the thiazole core. nih.gov

Iridium (Ir): Iridium catalysts have been identified for their effectiveness in N-H insertion reactions of sulfoxonium ylides, providing a versatile and substrate-tolerant approach to synthesizing thiazoles and other heterocycles. nih.gov

Copper (Cu): Copper catalysis is employed in various thiazole syntheses, including the [3+1+1] condensation of oximes and the coupling of oxime acetates with isothiocyanates. organic-chemistry.org

Reaction Conditions:

Microwave Irradiation: This technique is often used to accelerate reactions, such as the domino alkylation-cyclization for synthesizing 2-aminothiazoles, leading to high yields in minutes. nih.govbepls.com

Solvent-Free and Catalyst-Free Conditions: Green chemistry approaches aim to minimize waste and hazardous reagents. Thiazoles have been synthesized by simply grinding the reactants together and heating them under solvent-free conditions or by using water as a green solvent. bepls.com

Photocatalysis: Light-induced reactions using photocatalysts offer an alternative pathway for forming sulfonyl chlorides from various thio-derivatives. organic-chemistry.org

These examples underscore the importance of rationally selecting catalysts and optimizing conditions to achieve efficient and selective synthesis in the chemistry of thiazole sulfonyl chlorides.

Future Directions and Emerging Research Areas

Green Chemistry Approaches in Synthesis

The synthesis of thiazole (B1198619) derivatives has traditionally involved methods that can be environmentally taxing, often requiring harsh reaction conditions, hazardous chemicals, and complex post-processing steps. bepls.com In response, significant progress has been made in developing greener, more sustainable synthetic routes. bepls.com These modern approaches prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes like microwave-assisted and ultrasonic-mediated synthesis. bepls.com

A key focus in greening the synthesis of sulfonyl chlorides is the replacement of harsh chlorinating agents with safer alternatives. One prominent green method involves the oxyhalogenation of thiols and disulfides using Oxone and potassium chloride (KCl) in water, a simple and rapid process that proceeds efficiently at room temperature. rsc.org This avoids the use of traditional, more hazardous reagents. rsc.org Other innovative strategies include electrolytic chlorination, which uses an electric current to generate the reactive chlorine species in situ, thereby solving problems of equipment corrosion and environmental pollution associated with reagents like sulfuryl chloride or chlorine gas. patsnap.com Patents have been filed for green synthesis methods for related compounds like 2-chloro-5-chloromethylthiazole, which simplify reaction steps and incorporate absorption towers to capture byproducts like hydrogen chloride, preventing their release and converting them into useful products. google.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Thiazole Derivatives

| Feature | Traditional Methods | Green Chemistry Approaches |

| Solvents | Often hazardous organic solvents | Water, Polyethylene glycol (PEG), solvent-free conditions bepls.com |

| Catalysts | Transition-metal catalysts | Catalyst-free reactions, recyclable green catalysts bepls.com |

| Reagents | Harsh chlorinating agents (e.g., sulfuryl chloride) patsnap.comgoogle.com | Oxone-KX, electrolytic systems rsc.orgpatsnap.com |

| Conditions | High temperatures, long reaction times bepls.comepo.org | Room temperature, microwave or ultrasound assistance bepls.com |

| Byproducts | Often generate significant chemical waste | Minimized waste, byproduct capture and reuse google.com |

Exploration of Novel Derivatization Pathways

The 2-chloro-1,3-thiazole-5-sulfonyl chloride molecule possesses two primary reactive sites ripe for chemical modification: the chlorine atom at the C-2 position and the sulfonyl chloride group at the C-5 position. These sites allow for systematic derivatization to generate extensive libraries of novel compounds. The sulfonyl chloride is highly reactive toward nucleophiles, readily forming sulfonamides, which are a prominent class of compounds in medicinal chemistry. iaea.orgresearchgate.net

Emerging research focuses on leveraging modern synthetic methodologies to expand the range of accessible derivatives. The chloro group on the thiazole ring is a key handle for nucleophilic aromatic substitution (SNAr) reactions and advanced metal-catalyzed cross-coupling reactions. nih.gov For instance, the sulfone group, a close relative of the sulfonyl chloride, has been shown to be a versatile reactive tag that facilitates not only SNAr reactions but also Suzuki and Sonogashira couplings and even radical-based alkylations. nih.gov These pathways allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, significantly diversifying the chemical space around the thiazole core. The development of unprecedented heteroaromatic systems, such as the 2H-thiazolo[4,5-d] nih.govresearchgate.nettriazole, demonstrates how functionalized thiazoles can serve as building blocks for entirely new scaffolds with unique properties. nih.gov

Table 2: Key Derivatization Reactions for the Thiazole Scaffold

| Reactive Site | Reaction Type | Reagents/Catalysts | Resulting Functional Group |

| C5-Sulfonyl Chloride | Sulfonamide formation | Primary/Secondary Amines | -SO₂-NRR' iaea.org |

| C2-Chloro | Nucleophilic Substitution | Amines, Thiols, Alcohols | C2-Amino, C2-Thioether, C2-Ether nih.gov |

| C2-Chloro | Suzuki Coupling | Boronic acids, Palladium catalyst | C2-Aryl / C2-Heteroaryl nih.gov |

| C2-Chloro | Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | C2-Alkynyl nih.gov |

| C2-Chloro | Radical-based Alkylation | Alkyl radicals, Initiator | C2-Alkyl nih.gov |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Material Design

For thiazole derivatives specifically, ML models have been developed to predict their biological activity. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for example, use computational descriptors of molecules to predict their inhibitory activity against biological targets like the estrogen receptor, aiding in the discovery of new anticancer leads. nih.gov AI algorithms can rapidly screen virtual libraries of thousands of potential derivatives to predict crucial physicochemical properties such as solubility, bioavailability, and potential toxicity, allowing researchers to prioritize the synthesis of compounds with the highest chance of success. nih.gov This data-driven approach streamlines the entire discovery pipeline, from identifying novel inhibitors and repurposing existing drugs to designing molecules with highly targeted activity from the ground up. researchgate.netnih.gov

Table 3: Applications of AI/ML in Thiazole-Based Drug Discovery

| AI/ML Application | Description | Impact on Discovery Process |

| QSAR Modeling | Predicts biological activity based on chemical structure. nih.gov | Accelerates identification of potent anticancer leads. nih.gov |

| Property Prediction | Algorithms forecast solubility, toxicity, and bioavailability. nih.gov | Reduces late-stage failures by prioritizing candidates with favorable drug-like properties. researchgate.netnih.gov |

| Virtual Screening | Screens vast virtual libraries against biological targets. nih.gov | Identifies novel hit compounds more efficiently than traditional high-throughput screening. accscience.com |

| De Novo Drug Design | Generative AI models create entirely new molecular structures. accscience.com | Assists in designing highly selective drugs with optimized pharmacokinetic profiles. accscience.com |

| Drug Repurposing | Analyzes drug-target interactions to find new uses for existing drugs. nih.gov | Reduces the time and cost required to bring a therapy to market. nih.gov |

Investigation of New Biological Targets and Disease Areas

Derivatives of this compound, particularly the resulting sulfonamides, are being investigated against a growing number of biological targets across multiple disease areas. iaea.orgresearchgate.net The thiazole-sulfonamide motif is a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of enzymes. researchgate.net

Initially recognized for their role as carbonic anhydrase inhibitors with applications in cancer and glaucoma, the therapeutic potential of these compounds is now understood to be much broader. iaea.orgresearchgate.net Research has expanded to include other enzyme families and receptors. For example, thiazole-based sulfonamides are being explored as inhibitors of aldose reductase for diabetic complications, acetylcholinesterase for Alzheimer's disease, and protein kinases like PI3Kα, which are crucial targets in oncology. researchgate.net Furthermore, halogenated thiazole structures show significant promise as antimicrobial agents, with demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The versatility of the scaffold allows medicinal chemists to systematically modify its structure to achieve selectivity and potency against these diverse biological targets.

Table 4: Investigated Biological Targets for Thiazole-Based Sulfonamides

| Biological Target | Associated Disease Area | Research Finding/Application |

| Carbonic Anhydrases (CAs) | Cancer, Glaucoma | A prominent mechanism of antitumor action for sulfonamides. iaea.orgresearchgate.net |

| Aldose Reductase | Diabetes (Cataracts) | Thiazole-based sulfonamides show potential as inhibitors. researchgate.net |

| Acetylcholinesterase | Alzheimer's Disease | Investigated as a therapeutic strategy for neurodegenerative disorders. researchgate.net |

| Protein Kinases (e.g., PI3Kα) | Cancer | Inhibition of key signaling pathways in cancer cells. researchgate.net |

| Bacterial Enzymes/Proteins | Bacterial Infections | Dichlorinated thiazole derivatives show activity against S. aureus and B. subtilis. |

| Glycine Receptors | Neurological Disorders | The sulfonamide class has been explored for effects on the central nervous system. |

Scalable Synthetic Procedures for Industrial Applications

For a chemical building block to be commercially viable, its synthesis must be scalable to produce large quantities safely, efficiently, and economically. While laboratory-scale synthesis provides proof-of-concept, transitioning to industrial-scale production presents significant challenges. Recent research has focused on developing robust and scalable procedures for producing sulfonyl chlorides and their derivatives. nih.govmdpi.com

A key development in this area is the move from traditional batch processing to automated continuous manufacturing. mdpi.com Continuous flow chemistry, where reagents are pumped through a series of reactors, offers substantial advantages over batch methods, including improved safety by minimizing the volume of hazardous materials at any given time, enhanced reaction control, and greater consistency. mdpi.com A recent study detailed an automated continuous system for producing aryl sulfonyl chlorides that resulted in a significant improvement in spacetime yield compared to optimized batch conditions. mdpi.com Similarly, scalable synthetic procedures have been successfully established for complex heterocyclic systems built from thiazole precursors, demonstrating that multi-step syntheses can be optimized for the production of large quantities of material for broader applications in medicinal chemistry. nih.gov These advancements are critical for ensuring that novel compounds derived from this compound can move from the laboratory to industrial and clinical use.

Q & A

Q. What strategies enable selective functionalization of the thiazole ring?

Q. Contradictions in Evidence :

- Synthesis Routes : uses oxidative chlorination, while employs PCl₅. The latter may introduce phosphorus impurities, requiring post-synthesis washes.

- Purity Metrics : Purity claims (95–97%) in and likely reflect different analytical methods (HPLC vs. NMR), emphasizing the need for orthogonal validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.